molecular formula C9H3F3N2O B13899572 5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile

Katalognummer: B13899572
Molekulargewicht: 212.13 g/mol
InChI-Schlüssel: SHTKKFTUKWRFKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile is an organic compound characterized by the presence of a trifluoromethoxy group and two cyano groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile typically involves the introduction of the trifluoromethoxy group and cyano groups onto a benzene ring. One common method involves the reaction of 5-(trifluoromethoxy)benzene with a suitable nitrile source under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes, advanced catalytic systems, and automated reaction monitoring to ensure consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. The cyano groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,3-Dibromo-5-(trifluoromethoxy)benzene
  • 3,5-Dibromo-1-(trifluoromethoxy)benzene
  • 4-Chloro-3-nitrobenzotrifluoride

Uniqueness

5-(Trifluoromethoxy)benzene-1,3-dicarbonitrile is unique due to the combination of the trifluoromethoxy group and two cyano groups on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H3F3N2O

Molekulargewicht

212.13 g/mol

IUPAC-Name

5-(trifluoromethoxy)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C9H3F3N2O/c10-9(11,12)15-8-2-6(4-13)1-7(3-8)5-14/h1-3H

InChI-Schlüssel

SHTKKFTUKWRFKH-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1C#N)OC(F)(F)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.